molecular formula C8H9BrO B144796 (R)-1-(3-Bromophenyl)ethanol CAS No. 134615-24-0

(R)-1-(3-Bromophenyl)ethanol

Cat. No. B144796
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-ZCFIWIBFSA-N
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Description

“®-1-(3-Bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is a phenethyl alcohol derivative . The compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “®-1-(3-Bromophenyl)ethanol” is characterized by a bromophenyl group attached to an ethanol group . The compound has a chiral center, which gives rise to its ®-stereochemistry .


Physical And Chemical Properties Analysis

“®-1-(3-Bromophenyl)ethanol” has a molecular weight of 201.06 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 264.2±15.0 °C at 760 mmHg, and a flash point of 113.6±20.4 °C . The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond . It has a polar surface area of 20 Å2 .

Scientific Research Applications

Kinetic Resolution of Secondary Alcohols

  • Scientific Field : Biomaterials
  • Summary of the Application : This compound was used in the kinetic resolution of secondary alcohols, including rac-indanol, rac-1-phenylethanol (rac-1), and rac-1-(3-methylphenyl)-1-ethanol (rac-3). The process is important for the synthesis of enantiomerically pure chiral drugs and other bioactive substances .
  • Methods of Application or Experimental Procedures : A nanohybrid material was developed and used for the first time for this purpose. The ultrasound irradiation was used to couple APTES on the superparamagnetic nanoparticles surface. Then, the system was activated with glutaraldehyde and used as a support for immobilization of lipase from Pseudomonas fluorescens .
  • Results or Outcomes : The immobilized lipase on magnetic support proved to be a robust biocatalyst in the kinetic resolution, leading to (S)-indanol with high selectivity (e.e. >99%, E >200) in 1.75 h at 50 °C, being reused five times without significant loss of the activity and selectivity .

properties

IUPAC Name

(1R)-1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJQMDYAOJNCC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370558
Record name (R)-1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Bromophenyl)ethanol

CAS RN

134615-24-0
Record name (+)-1-(3-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134615-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-bromophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercially available 3-bromobenzaldehyde (5.0 g, 27 mmol) was dissolved in anhydrous dichloromethane (200 mL) under a dry nitrogen atmosphere and cooled in a dry ice/acetone bath to −78° C. Trimethyl aluminum 2M solution in toluene (16.2 mL, 32 mmol) was added dropwise. After 0.5 h the reaction mixture was allowed to warm to room temperature during which time the cloudiness of the reaction resolved to a clear yellow solution which then proceeded to a colorless solution. After stirring for 1 h at room temperature the reaction mixture was cooled in an ice bath and 1N HCl (100 mL) was added dropwise. The reaction mixture was transferred to a separatory funnel and the organic layer was isolated, dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography eluting with 1:1 Ethyl acetate/hexane to provide 5.4 g (99%) of A4.1a as a colorless oil. LCMS (M+H−OH)+=183, 185
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
WS Galvão, BB Pinheiro, LRB Golçalves… - Journal of Materials …, 2018 - Springer
In this work, a nanohybrid material was developed and used for the first time to the kinetic resolution of secondary alcohols as rac-indanol, rac-1-phenylethanol (rac-1), rac-1-(3-…
Number of citations: 130 link.springer.com
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
K Inoue, Y Makino, N Itoh - Tetrahedron: Asymmetry, 2005 - Elsevier
Alcohol dehydrogenase (LSADH) isolated from Leifsonia sp. S749 was used to produce (R)-chiral alcohols. The enzyme with a broad substrate range reduced various prochiral ketones …
Number of citations: 126 www.sciencedirect.com
F Li, N Wang, L Lu, G Zhu - The Journal of Organic Chemistry, 2015 - ACS Publications
A neutral gold(I) complex [(IPr)AuCl] (IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) was found to be a highly effective catalyst for the hydration of terminal alkynes, including …
Number of citations: 87 pubs.acs.org
C Tozlu, E Şahin, H Serencam… - Biocatalysis and …, 2019 - Taylor & Francis
In this study, four bacterial strains were tested for their ability to reduce acetophenones to its corresponding alcohol. Among these strains Weissella paramesenteroides N7 was found to …
Number of citations: 11 www.tandfonline.com
JED Martins, MAC Redondo, M Wills - Tetrahedron: Asymmetry, 2010 - Elsevier
Arene/Ru(II) complexes of (R,R)-N-alkyl-TsDPEN ligands are effective in the asymmetric transfer hydrogenation of ketones and imines in formic acid/triethylamine solution. The complex …
Number of citations: 57 www.sciencedirect.com
MT Powell, AM Porte, J Reibenspies, K Burgess - Tetrahedron, 2001 - Elsevier
A new class of optically active, monodentate, C 3 -symmetric ligands for asymmetric catalysis, 1–3, were prepared via routes involving asymmetric reduction of aryl ketones (Schemes 1–…
Number of citations: 28 www.sciencedirect.com
M Boukachabia, N Vriamont, D Lambin, O Riant… - Comptes Rendus …, 2014 - Elsevier
A library of chiral hemisalen ligands (30) was realized. The ligands were synthesized by the condensation of salicylaldehyde derivatives with amino-alcohols (amino-indanol or …
Number of citations: 4 www.sciencedirect.com
DR Boyd, ND Sharma, NI Bowers, H Dalton… - Organic & …, 2006 - pubs.rsc.org
Biotransformations of a series of ortho-, meta- and para-substituted ethylbenzene and propylbenzene substrates have been carried out, using Pseudomonas putida UV4, a source of …
Number of citations: 36 pubs.rsc.org
X Zhou, X Wu, B Yang, J Xiao - Journal of Molecular Catalysis A: Chemical, 2012 - Elsevier
Asymmetric transfer hydrogenation (ATH) is frequently carried out in the azeotropic mixture of formic acid (F) and triethylamine (T), where the F/T molar ratio is 2.5. This study shows that …
Number of citations: 62 www.sciencedirect.com

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